4-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
Compounds with similar structures often have important roles in organic synthesis . They can serve as building blocks in the creation of more complex molecules. The specific compound you mentioned contains several functional groups, including a chlorophenyl group, a dimethoxyphenyl group, and a tetrahydropyrimidine group. These groups could potentially participate in various chemical reactions.
Chemical Reactions Analysis
The chemical reactions that a compound can undergo are largely determined by its functional groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the tetrahydropyrimidine group might participate in reactions involving the carbonyl group .Properties
IUPAC Name |
4-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-11-17(18(24-20(26)22-11)13-6-4-5-7-14(13)21)19(25)23-15-10-12(27-2)8-9-16(15)28-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIONEMPAISDVGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2Cl)C(=O)NC3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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